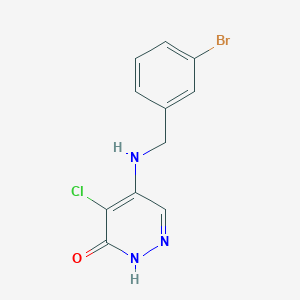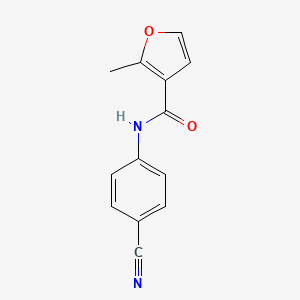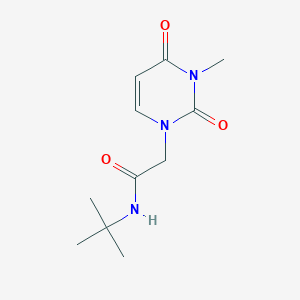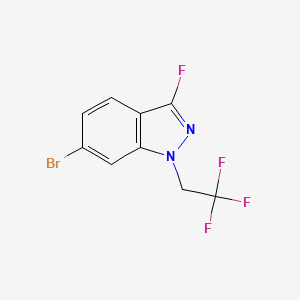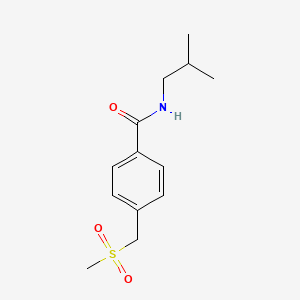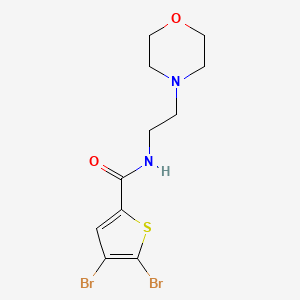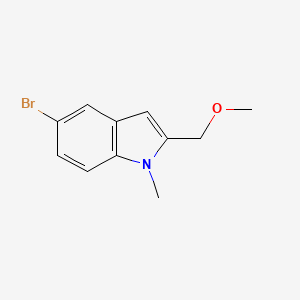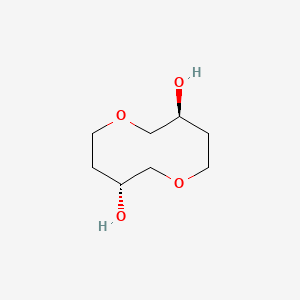
(3R,8S)-1,6-Dioxecane-3,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,8S)-1,6-Dioxecane-3,8-diol is a chiral compound with the molecular formula C8H16O4 It is known for its unique stereochemistry and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S)-1,6-Dioxecane-3,8-diol typically involves stereoselective reactions to ensure the correct chiral configuration. One common method is the stereoselective total synthesis from L-tartaric acid and D-xylose . The Cadiot-Chodkiczwicz reaction is often employed to couple 1-bromoalkyne with 3®-(tert-butyldiphenylsilyloxy)-1-penten-4-yne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of chiral catalysts are likely to be employed to achieve high yields and purity.
化学反応の分析
Types of Reactions
(3R,8S)-1,6-Dioxecane-3,8-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
(3R,8S)-1,6-Dioxecane-3,8-diol has several scientific research applications:
作用機序
The mechanism of action of (3R,8S)-1,6-Dioxecane-3,8-diol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Falcarindiol: A natural polyacetylene compound with similar stereochemistry and biological activities.
Empagliflozin Impurity: A related compound used in the synthesis of empagliflozin, a drug used to treat diabetes.
Uniqueness
(3R,8S)-1,6-Dioxecane-3,8-diol is unique due to its specific chiral configuration and potential applications in various fields. Its ability to undergo stereoselective reactions and its potential biological activities make it a valuable compound for research and development.
特性
分子式 |
C8H16O4 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(3R,8S)-1,6-dioxecane-3,8-diol |
InChI |
InChI=1S/C8H16O4/c9-7-1-3-11-6-8(10)2-4-12-5-7/h7-10H,1-6H2/t7-,8+ |
InChIキー |
XJIQYPQUKZVKIW-OCAPTIKFSA-N |
異性体SMILES |
C1COC[C@H](CCOC[C@@H]1O)O |
正規SMILES |
C1COCC(CCOCC1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


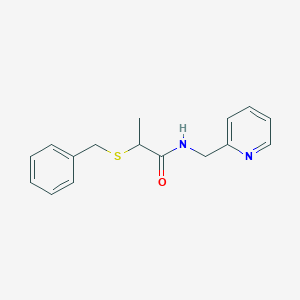
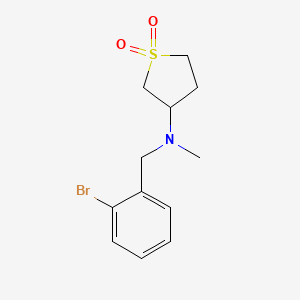
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
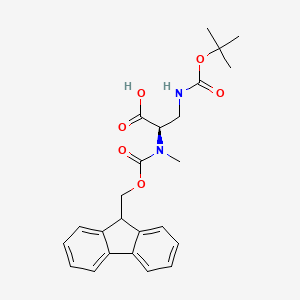
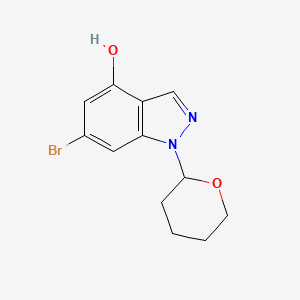
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
